2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(4-propoxyphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(4-propoxyphenyl)acrylonitrile, also known as PD153035, is a synthetic compound that belongs to the quinazoline family. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression of EGFR is associated with the development and progression of various types of cancer. PD153035 has been extensively studied for its potential use in cancer therapy.
作用機序
2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(4-propoxyphenyl)acrylonitrile works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity and downstream signaling pathways. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. This compound is a reversible inhibitor of the EGFR tyrosine kinase, and its binding affinity is higher for the inactive conformation of the kinase.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, prostate, and colon cancer cells. This compound has also been shown to induce apoptosis in cancer cells and suppress tumor growth in animal models. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
実験室実験の利点と制限
2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(4-propoxyphenyl)acrylonitrile is a potent and selective inhibitor of the EGFR tyrosine kinase. It has been extensively studied for its potential use in cancer therapy. However, this compound has some limitations for lab experiments. It is a synthetic compound that requires multi-step synthesis, which can be time-consuming and expensive. In addition, this compound has low solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for the study of 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(4-propoxyphenyl)acrylonitrile. One potential direction is the development of new analogs of this compound with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another potential direction is the combination of this compound with other cancer therapies, such as chemotherapy and radiation therapy, to improve their efficacy. Finally, the study of this compound in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, may provide new insights into the treatment of cancer.
合成法
2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(4-propoxyphenyl)acrylonitrile can be synthesized using a multi-step process. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with ethyl acetoacetate to form 4-chloro-3-nitrophenylacetoacetate. The nitro group is then reduced using palladium on carbon to give 4-chloro-3-aminophenylacetoacetate. The next step involves the reaction of 4-chloro-3-aminophenylacetoacetate with ethyl 2-bromo-2-cyanoacetate to form 2-(4-chloro-3-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile. The final step involves the reaction of 2-(4-chloro-3-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile with 4-propoxybenzaldehyde to give this compound.
科学的研究の応用
2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(4-propoxyphenyl)acrylonitrile has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, prostate, and colon cancer cells. This compound works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity and downstream signaling pathways. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth.
特性
IUPAC Name |
(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-(4-propoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-2-11-25-16-9-7-14(8-10-16)12-15(13-21)19-22-18-6-4-3-5-17(18)20(24)23-19/h3-10,12H,2,11H2,1H3,(H,22,23,24)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVDUGLWDWNCQF-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。